![molecular formula C18H18BrClN2O3 B296314 N-(2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B296314.png)
N-(2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}phenyl)butanamide
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Overview
Description
N-(2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}phenyl)butanamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2001 by researchers at Bayer AG, and its molecular structure has been studied extensively since then. In
Mechanism of Action
The mechanism of action of N-(2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}phenyl)butanamide involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By blocking the activity of the IKK complex, N-(2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}phenyl)butanamide prevents the activation of NF-κB and the downstream inflammatory and survival pathways.
Biochemical and Physiological Effects
N-(2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}phenyl)butanamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been demonstrated to inhibit the growth and survival of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. It has also been shown to reduce inflammation in animal models of arthritis, colitis, and sepsis. Additionally, it has been reported to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}phenyl)butanamide for lab experiments is its specificity for the IKK complex and NF-κB pathway. This allows researchers to study the effects of NF-κB inhibition on various cellular processes without affecting other signaling pathways. However, one limitation of this compound is its potential toxicity at high concentrations, which can affect cell viability and experimental outcomes.
Future Directions
There are several future directions for the study of N-(2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}phenyl)butanamide. One area of interest is the development of more potent and selective inhibitors of the IKK complex and NF-κB pathway. This could lead to the discovery of new therapeutic targets for the treatment of cancer, autoimmune disorders, and chronic inflammation. Another direction is the investigation of the role of NF-κB in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of N-(2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}phenyl)butanamide as a tool for studying the NF-κB pathway in various cellular and animal models will continue to be an important area of research.
Synthesis Methods
The synthesis of N-(2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}phenyl)butanamide involves several steps, including the reaction of 4-bromo-2-chlorophenol with acetic anhydride to form 4-bromo-2-chlorophenyl acetate. This intermediate is then reacted with 4-aminophenylbutyric acid to form the final product, N-(2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}phenyl)butanamide. The synthesis method has been optimized over the years, and there are several variations available in the literature.
Scientific Research Applications
N-(2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation, immunity, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, stress, and pathogens, and its dysregulation has been implicated in several diseases, including cancer, autoimmune disorders, and chronic inflammation.
properties
Molecular Formula |
C18H18BrClN2O3 |
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Molecular Weight |
425.7 g/mol |
IUPAC Name |
N-[2-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C18H18BrClN2O3/c1-2-5-17(23)21-14-6-3-4-7-15(14)22-18(24)11-25-16-9-8-12(19)10-13(16)20/h3-4,6-10H,2,5,11H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
OCKHURVFIUHRRT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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